An In-depth Technical Guide to the Physicochemical Properties of 1,2-Dibromo-4-tert-butylbenzene
An In-depth Technical Guide to the Physicochemical Properties of 1,2-Dibromo-4-tert-butylbenzene
Introduction: A Versatile Building Block in Modern Synthesis
1,2-Dibromo-4-tert-butylbenzene (CAS No. 6683-75-6) is a disubstituted aromatic hydrocarbon that serves as a pivotal intermediate in organic synthesis.[1] Its structure, featuring two bromine atoms in an ortho arrangement and a sterically bulky tert-butyl group para to one of the bromines, offers chemists precise control over regioselectivity in further functionalization.[1] This unique substitution pattern makes it a valuable precursor for the synthesis of complex molecules, particularly in the fields of drug discovery, advanced materials, and agrochemicals.[1] The presence of two reactive carbon-bromine bonds allows for sequential and selective transformations, most notably in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings.[1] This guide provides a comprehensive overview of the core physical and chemical properties of 1,2-Dibromo-4-tert-butylbenzene, offering technical insights for researchers and development professionals.
Physicochemical and Spectroscopic Profile
The physical characteristics of a compound are fundamental to its handling, reactivity, and application in synthetic protocols. The properties of 1,2-Dibromo-4-tert-butylbenzene are summarized below.
Core Physical Properties
A compilation of the key physical data for 1,2-Dibromo-4-tert-butylbenzene is presented in Table 1. This data is essential for experimental design, dictating choices of solvents, reaction temperatures, and purification methods.
| Property | Value | Source(s) |
| CAS Number | 6683-75-6 | [1] |
| Molecular Formula | C₁₀H₁₂Br₂ | [1] |
| Molecular Weight | 292.01 g/mol | [1] |
| Appearance | Pale-yellow to yellow solid or liquid | |
| Boiling Point | 281-282 °C | [1] |
| Density | 1.557 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.5710 | - |
| Flash Point | >110 °C (>230 °F) | - |
| Storage | Store at room temperature, sealed in a dry environment |
Spectroscopic Characterization
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the tert-butyl group. The nine protons of the tert-butyl group will appear as a sharp singlet, likely around δ 1.3 ppm. The three aromatic protons will appear as multiplets in the aromatic region (δ 7.0-7.6 ppm), with their specific splitting patterns determined by their coupling constants.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will display six signals for the aromatic carbons and two signals for the tert-butyl group (one for the quaternary carbon and one for the three equivalent methyl carbons). The carbons bonded to bromine will be shifted downfield.
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching vibrations from the aromatic ring and the alkyl groups. Aromatic C=C stretching bands will be visible in the 1600-1450 cm⁻¹ region. Strong C-Br stretching vibrations are expected in the fingerprint region, typically below 700 cm⁻¹.
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Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br). The molecular ion peak (M⁺) will be observed at m/z 290, 292, and 294 in an approximate 1:2:1 ratio. A significant fragment would be the loss of a methyl group ([M-15]⁺) from the tert-butyl moiety, leading to a stable tertiary carbocation.
Synthetic Methodology: A Reliable Two-Step Approach
A common and reliable route for the preparation of 1,2-Dibromo-4-tert-butylbenzene involves a two-step sequence starting from 4-tert-butylaniline. This process includes an initial selective bromination followed by a Sandmeyer reaction to replace the amino group with a second bromine atom.[2][3][4]
Step 1: Synthesis of 2-Bromo-4-tert-butylaniline
The first step is the regioselective bromination of 4-tert-butylaniline. The amino group is a strong activating group and directs the electrophilic substitution to the ortho position.
Protocol:
-
Dissolve 4-tert-butylaniline (1 equivalent) in a suitable solvent such as acetonitrile or DMF in a reaction flask.[2]
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N-bromosuccinimide (NBS) (1 equivalent) portion-wise to the stirred solution, maintaining the temperature at 0 °C.[2]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.[2]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent like dichloromethane.[2]
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 2-Bromo-4-tert-butylaniline.[2]
-
Purify the crude product by column chromatography if necessary.[2]
Step 2: Sandmeyer Reaction to Yield 1,2-Dibromo-4-tert-butylbenzene
The Sandmeyer reaction is a classic transformation used to convert an aryl amine into an aryl halide via a diazonium salt intermediate.[3][4][5]
Protocol:
-
Prepare an aqueous solution of hydrochloric acid or hydrobromic acid. Cool it to 0-5 °C in an ice-salt bath.
-
Dissolve the 2-Bromo-4-tert-butylaniline (1 equivalent) from Step 1 in the cold acid solution.
-
Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) (1 equivalent) dropwise. Maintain the temperature below 5 °C to form the stable diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) (catalytic or stoichiometric amount) in hydrobromic acid.[4][5]
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 60 °C) to ensure the complete decomposition of the diazonium salt.[6]
-
Cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with aqueous sodium hydroxide solution to remove any acidic byproducts, followed by a brine wash.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The resulting crude 1,2-Dibromo-4-tert-butylbenzene can be purified by vacuum distillation or column chromatography.
Experimental Workflow Visualization
The following diagram illustrates the two-step synthesis of 1,2-Dibromo-4-tert-butylbenzene from 4-tert-butylaniline.
Caption: A two-step synthesis pathway for 1,2-Dibromo-4-tert-butylbenzene.
Safety and Handling
1,2-Dibromo-4-tert-butylbenzene should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements: It is classified with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.
-
Storage: Keep the container tightly sealed and store in a dry, cool, and well-ventilated place away from oxidizing agents.
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this chemical.
References
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-4-(tert-butyl)aniline. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 2-Bromo-4-tert-butylaniline. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-4-tert-butylbenzene. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
- The Chemistry Blog. (n.d.). The Chemistry Behind 1,2-Dibromo-4-tert-butylbenzene: Properties and Reactions.
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Dibromo-4-tert-butylbenzene. Retrieved from [Link]
- NOP - Sustainability in the organic chemistry lab course. (n.d.). 1H-NMR.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2-Bromo-4-tert-butylaniline | 103273-01-4 [chemicalbook.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TCI Practical Example: Sandmeyer Reaction Using tBuONO | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
